Product packaging for Gadolinium;gold(Cat. No.:CAS No. 11092-41-4)

Gadolinium;gold

Cat. No.: B14728227
CAS No.: 11092-41-4
M. Wt: 511.5 g/mol
InChI Key: WVAMXIGPHLMONU-UHFFFAOYSA-N
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Description

Gadolinium (Gd) and gold (Au) are elements with distinct chemical properties and applications. Gadolinium, a lanthanide with atomic number 64, is paramagnetic and widely used in magnetic resonance imaging (MRI) contrast agents due to its ability to enhance proton relaxation rates . Gold, a transition metal (atomic number 79), exhibits unique catalytic, optical, and medicinal properties. Its compounds, particularly gold(I) and gold(III) complexes, are utilized in catalysis, electronics, and treatments for rheumatoid arthritis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula AuGd2 B14728227 Gadolinium;gold CAS No. 11092-41-4

Properties

CAS No.

11092-41-4

Molecular Formula

AuGd2

Molecular Weight

511.5 g/mol

IUPAC Name

gadolinium;gold

InChI

InChI=1S/Au.2Gd

InChI Key

WVAMXIGPHLMONU-UHFFFAOYSA-N

Canonical SMILES

[Gd].[Gd].[Au]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gadol

Chemical Reactions Analysis

Gadolinium’s Fundamental Chemical Reactions

Gadolinium exhibits distinct reactivity with air, water, halogens, and acids, forming stable compounds:

Reaction with Air/Oxygen

Gadolinium metal tarnishes slowly in air, forming gadolinium(III) oxide (Gd₂O₃):

4Gd+3O22Gd2O3(slow oxidation)[1][2]4\text{Gd} + 3\text{O}_2 \rightarrow 2\text{Gd}_2\text{O}_3 \quad \text{(slow oxidation)}[1][2]

This oxide layer protects the metal surface but can spall off under prolonged exposure to moisture .

Reaction with Water

Gadolinium reacts with cold or hot water to produce gadolinium hydroxide (Gd(OH)₃) and hydrogen gas:

2Gd+6H2O2Gd(OH)3+3H2(slow with cold water, rapid with hot water)[1][5]2\text{Gd} + 6\text{H}_2\text{O} \rightarrow 2\text{Gd(OH)}_3 + 3\text{H}_2 \quad \text{(slow with cold water, rapid with hot water)}[1][5]

Reaction with Halogens

Gadolinium reacts with halogens (F₂, Cl₂, Br₂, I₂) to form trivalent halides:

2Gd+3X22GdX3(X = F, Cl, Br, I)[1]2\text{Gd} + 3\text{X}_2 \rightarrow 2\text{GdX}_3 \quad \text{(X = F, Cl, Br, I)}[1]

  • GdF₃ : White solid .

  • GdCl₃ : White solid .

  • GdBr₃ : White solid .

  • GdI₃ : Yellow solid .

Reaction with Acids

Gadolinium dissolves readily in dilute sulfuric acid, yielding Gd³⁺ ions and hydrogen gas:

2Gd+3H2SO42Gd3++3SO42+3H2(rapid reaction)[1][5]2\text{Gd} + 3\text{H}_2\text{SO}_4 \rightarrow 2\text{Gd}^{3+} + 3\text{SO}_4^{2-} + 3\text{H}_2 \quad \text{(rapid reaction)}[1][5]

A protective layer of GdF₃ forms in hydrofluoric acid (HF), preventing further reaction .

Gadolinium-Functionalized Gold Nanoparticles

The integration of gadolinium chelates with gold nanoparticles enhances their utility in biomedical imaging and therapy.

Enhanced MRI Relaxivity

The restriction of gadolinium chelate motion on gold nanoparticle surfaces increases relaxivity (r₁), improving MRI contrast:

r1τc1+ω02τc2r₁ \propto \frac{\tau_c}{1 + \omega_0^2 \tau_c^2}

where τc\tau_c is the correlation time of water protons influenced by the chelate’s rotational motion .

Comparison of Functionalization Methods

Method Binding Mechanism Advantages Limitations
Thiol Linkers S-Au bondsSimple synthesis, high stabilityLower chelate density per nanoparticle
Disulfide Linkers Dithiolate-Au bondsRobust two-point attachmentRequires complex chelate design
Dithiocarbamates Dithiocarbamate-Au bondsSuperior stability, higher binding strengthPotential displacement of thiols
Polymer Coating Chelates embedded in polymerHigher chelate loading, tunable coatingsIncreased nanoparticle size

Key Research Findings

  • Stability and Circulation : Gadolinium-gold nanoparticles avoid undesirable accumulation in organs like the lungs and liver, enabling prolonged blood circulation .

  • Multimodal Imaging : Dual MRI/X-ray contrast agents show promise for comprehensive diagnostic capabilities .

  • Therapeutic Potential : Functionalized nanoparticles enable simultaneous imaging and targeted therapy (e.g., photothermal ablation) .

Comparison with Similar Compounds

Structural and Functional Analogues

Gadolinium Analogues
  • Yttrium (Y) and Holmium (Ho):
    Yttrium compounds are isostructural to gadolinium due to their similar ionic radii (Y³⁺: 104 pm; Gd³⁺: 108 pm). For example, Y₂CF₂ and Gd₂CF₂ share identical crystal structures with comparable lattice constants . Holmium (Ho³⁺: 104 pm) also exhibits structural similarities, enabling interchangeable use in materials science .
Property Gadolinium (Gd³⁺) Yttrium (Y³⁺) Holmium (Ho³⁺)
Ionic Radius (pm) 108 104 104
Common Applications MRI contrast Phosphors Neutron capture therapy
Gold Analogues
  • Silver (Ag) and Platinum (Pt):
    Silver(I) complexes, like gold(I) amidinates, form linear coordination geometries but exhibit weaker metal-metal interactions (Ag–Ag: ~3.0 Å vs. Au–Au: ~2.8 Å) . Platinum(II) complexes (e.g., cisplatin) share catalytic and medicinal roles with gold(III) compounds but differ in ligand exchange kinetics and cytotoxicity profiles .
Property Gold(I) Amidinates Silver(I) Amidinates Platinum(II) Complexes
Metal-Metal Bond Length ~2.8 Å ~3.0 Å N/A
Catalytic Activity High (C–H activation) Moderate High (Anticancer)
Gadolinium-Based Agents

Gadolinium(III) chelates (e.g., Gd-DTPA) are MRI contrast agents that shorten T₁ relaxation times via water molecule coordination. However, free Gd³⁺ ions can cause nephrogenic systemic fibrosis, necessitating stable chelation .

Gold-Based Therapeutics

Gold(I) drugs (e.g., auranofin) treat rheumatoid arthritis by inhibiting thioredoxin reductase, a selenocysteine-containing enzyme . Gold nanoparticles (AuNPs) functionalized with gadolinium chelates (e.g., PEG-Gd@CCNPs) enable multimodal imaging (MRI/photoacoustic) and targeted therapy .

Feature Gadolinium Chelates Gold Compounds
Primary Use MRI contrast enhancement Arthritis treatment, cancer theranostics
Mechanism Paramagnetic relaxation Thiol/selenol interaction
Toxicity Concerns Nephrogenic systemic fibrosis Hepatotoxicity

Hybrid Systems: Gold-Gadolinium Nanocomposites

Recent advancements combine Au and Gd in nanomaterials for enhanced diagnostic and therapeutic outcomes:

  • PEG-Gd@CCNPs: Gold "nano concave cubes" coated with PEGylated gadolinium improve MRI contrast and photothermal stability .
  • Au-Gd Core-Shell Nanoparticles: Exhibit 3–5× higher relaxivity than commercial Gd agents due to increased surface area for water exchange .
Nanocomposite Relaxivity (mM⁻¹s⁻¹) Application
Gd-DTPA 3.4 Standard MRI contrast
Au-Gd Core-Shell 12.1 Multimodal imaging/therapy

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for gadolinium-gold (Gd-Au) nanoparticles in catalytic applications?

  • Methodological Answer : Begin with wet-chemical synthesis (e.g., co-precipitation or sol-gel methods) to control particle size and composition. Use transmission electron microscopy (TEM) and X-ray diffraction (XRD) to validate crystallinity and homogeneity. Adjust pH and reducing agents (e.g., sodium citrate) to stabilize Gd-Au interfaces, as gadolinium’s high reactivity with oxygen can compromise structural integrity . Compare catalytic efficiency via kinetic assays (e.g., reduction of 4-nitrophenol) under varying temperatures and pH .

Q. How can researchers characterize gadolinium-gold alloys for magnetic and optical properties?

  • Methodological Answer : Employ magnetometry (SQUID) to measure magnetic susceptibility, focusing on gadolinium’s paramagnetic behavior in Au matrices. For optical properties, use UV-Vis spectroscopy to track surface plasmon resonance (SPR) shifts caused by Gd incorporation. Pair these with density functional theory (DFT) simulations to correlate electronic structure with experimental data. Note that gadolinium’s 4f electrons may introduce localized magnetic moments, requiring careful calibration to avoid misinterpretation .

Q. What experimental designs are critical for studying gadolinium-gold interfaces in biomedical applications (e.g., MRI contrast agents)?

  • Methodological Answer : Design in vitro studies using phantom models to assess relaxivity (T1/T2 weighting) of Gd-Au hybrids. Include control groups with pure gadolinium chelates (e.g., Gd-DTPA) to benchmark performance. Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal leaching in physiological buffers, ensuring biocompatibility. For reproducibility, document synthesis parameters (e.g., ligand type, Au:Gd ratio) in line with materials characterization standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cross-section data for gadolinium-gold systems in nuclear reaction studies?

  • Methodological Answer : Conduct meta-analyses of existing datasets (e.g., alpha-induced reactions on gold ), identifying outliers through statistical tools like Grubbs’ test. Replicate experiments using modern detectors (e.g., high-purity germanium) to minimize instrumental bias. Validate results against hybrid nuclear models (e.g., TALYS code) to account for discrepancies in theoretical predictions. Publish raw data and calibration protocols to enhance transparency .

Q. What advanced techniques are suitable for probing gadolinium-gold interfacial dynamics under extreme conditions (e.g., high pressure/temperature)?

  • Methodological Answer : Use synchrotron-based X-ray absorption spectroscopy (XAS) to monitor atomic rearrangements in situ. Pair with molecular dynamics (MD) simulations to predict phase transitions (e.g., GdAu₂ formation). For high-pressure studies, diamond anvil cell (DAC) setups coupled with Raman spectroscopy can reveal stress-induced electronic changes. Ensure consistency by cross-referencing with thermodynamic databases (e.g., CALPHAD) .

Q. How can gadolinium-gold hybrids be optimized for dual-mode imaging (MRI/CT) while mitigating toxicity risks?

  • Methodological Answer : Functionalize Gd-Au nanoparticles with PEGylated ligands to enhance circulation time and reduce macrophage uptake. Perform longitudinal in vivo studies in rodent models, tracking biodistribution via fluorescence imaging (e.g., Cy5.5 tagging). Use histopathology and serum biochemistry to assess acute/chronic toxicity. Compare results with computational models (e.g., QSAR) to predict long-term biocompatibility .

Methodological Frameworks for Rigorous Inquiry

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses . For conflicting results, use triangulation—combining experimental, computational, and literature-based evidence—to identify systemic errors (e.g., calibration drift, sample contamination) .
  • Theoretical Validation : When comparing models (e.g., hybrid vs. statistical models for nuclear reactions), prioritize parameters with empirical support (e.g., excitation functions) and document assumptions (e.g., level density formulations) to enable reproducibility .

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